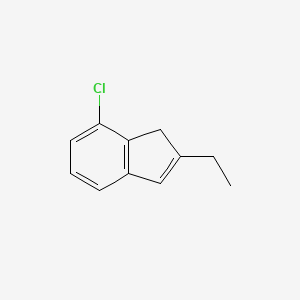
7-Chloro-2-ethyl-1H-indene
Vue d'ensemble
Description
“7-Chloro-2-ethyl-1H-indene” is a heterocyclic organic compound with the molecular formula C11H11Cl . It has a molecular weight of 178.66 . This compound is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of indene derivatives like “7-Chloro-2-ethyl-1H-indene” often involves reactions with alkynes in the presence of a Rh (I) catalyst . The regioselectivity of these reactions depends on the steric nature of the substituent on the alkynes . Other methods include the use of readily available substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-ethyl-1H-indene” consists of 11 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 178.658 Da .
Applications De Recherche Scientifique
Applications in Agriculture
Compounds similar to "7-Chloro-2-ethyl-1H-indene" could potentially be investigated for their effects on plant growth and ethylene inhibition, similar to the studies on 1-methylcyclopropene (1-MCP). 1-MCP is known for its role in delaying ripening and senescence in fruits and vegetables, suggesting a potential area of application in agriculture to enhance the shelf life of produce (Blankenship & Dole, 2003).
Medical Sterilization
Ethylene oxide sterilization is a critical process in the medical field for ensuring the sterility of medical devices and supplies. Given the structural similarity, research into compounds like "7-Chloro-2-ethyl-1H-indene" might explore their potential as sterilizing agents or in developing new sterilization technologies (Mendes et al., 2007).
Materials Science
In the context of materials science, the investigation into poly(ethylene terephthalate) (PET) recycling highlights the importance of chemical processes in the sustainability of materials. Similar research could be directed towards understanding how "7-Chloro-2-ethyl-1H-indene" might contribute to polymer science, either in the synthesis of new materials or in recycling processes (Karayannidis & Achilias, 2007).
Safety And Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "7-Chloro-2-ethyl-1H-indene" . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .
Propriétés
IUPAC Name |
7-chloro-2-ethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFKUHFFIDVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478594 | |
| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-ethyl-1H-indene | |
CAS RN |
468756-78-7 | |
| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)
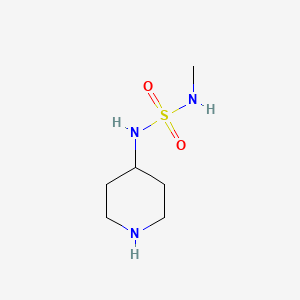
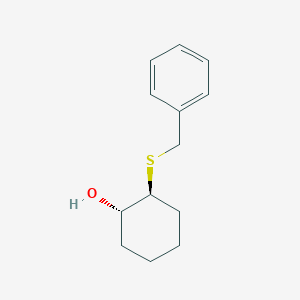
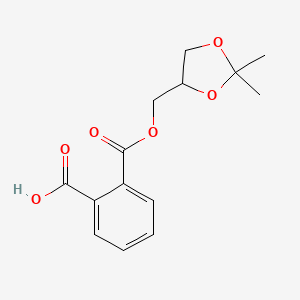
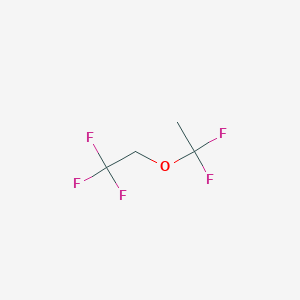
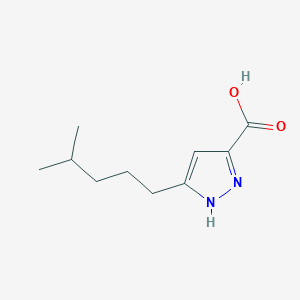
![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)
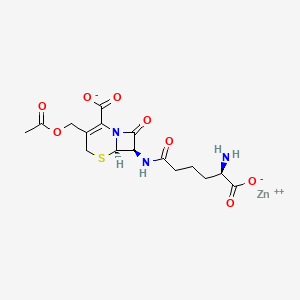
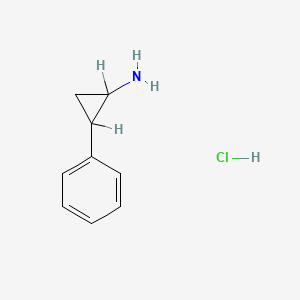
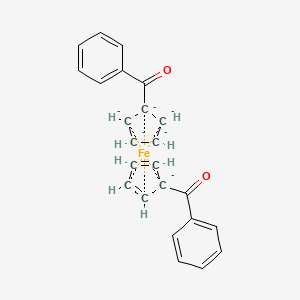
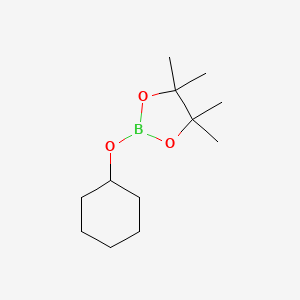
![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)